
7-Bromo-9,9-dioctyl-9H-fluorene-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-9,9-dioctyl-9H-fluorene-2-carbaldehyde is an organic compound with the molecular formula C30H41BrO It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and features a bromine atom and two octyl groups attached to the fluorene core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-9,9-dioctyl-9H-fluorene-2-carbaldehyde typically involves the bromination of 9,9-dioctylfluorene followed by formylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The formylation step can be carried out using a Vilsmeier-Haack reaction, which involves the reaction of the brominated fluorene with a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3) .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
7-Bromo-9,9-dioctyl-9H-fluorene-2-carbaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or sodium thiolate (NaSR) can be used under mild conditions.
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium or chromium trioxide (CrO3) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Oxidation: 7-Bromo-9,9-dioctyl-9H-fluorene-2-carboxylic acid.
Reduction: 7-Bromo-9,9-dioctyl-9H-fluorene-2-methanol.
科学的研究の応用
7-Bromo-9,9-dioctyl-9H-fluorene-2-carbaldehyde has several applications in scientific research:
Organic Electronics: It is used as a building block for the synthesis of organic semiconductors and light-emitting diodes (OLEDs).
Materials Science: The compound is utilized in the development of novel materials with specific electronic and optical properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules for various applications.
作用機序
The mechanism of action of 7-Bromo-9,9-dioctyl-9H-fluorene-2-carbaldehyde is primarily related to its electronic properties. The presence of the bromine atom and the octyl groups influences the compound’s electron distribution and reactivity. In organic electronics, it acts as a donor or acceptor molecule, facilitating charge transfer processes. The aldehyde group can also participate in various chemical reactions, contributing to the compound’s versatility .
類似化合物との比較
Similar Compounds
7-Bromo-9,9-dimethyl-9H-fluorene-2-carbaldehyde: Similar structure but with dimethyl groups instead of octyl groups.
9,9-Dioctyl-2,7-dibromofluorene: Contains two bromine atoms and is used in similar applications.
9,9-Dioctyl-9H-fluorene-2,7-diboronic acid bis(pinacol) ester: Used in organic electronics and materials science.
Uniqueness
7-Bromo-9,9-dioctyl-9H-fluorene-2-carbaldehyde is unique due to the combination of its bromine atom, octyl groups, and aldehyde functionality. This combination imparts specific electronic and steric properties, making it a valuable compound for the synthesis of advanced materials and organic electronic devices .
特性
CAS番号 |
534600-14-1 |
|---|---|
分子式 |
C30H41BrO |
分子量 |
497.5 g/mol |
IUPAC名 |
7-bromo-9,9-dioctylfluorene-2-carbaldehyde |
InChI |
InChI=1S/C30H41BrO/c1-3-5-7-9-11-13-19-30(20-14-12-10-8-6-4-2)28-21-24(23-32)15-17-26(28)27-18-16-25(31)22-29(27)30/h15-18,21-23H,3-14,19-20H2,1-2H3 |
InChIキー |
KOXQYJOFXQCICJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC1(C2=C(C=CC(=C2)C=O)C3=C1C=C(C=C3)Br)CCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


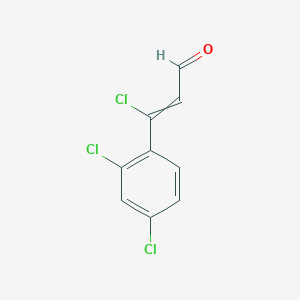
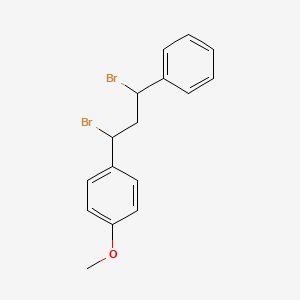
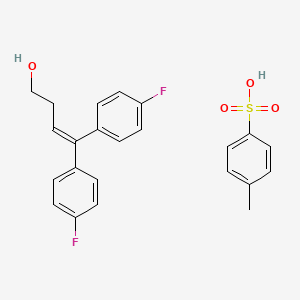
![(E)-1-(4-{[6-(Ethenyloxy)hexyl]oxy}phenyl)-2-(4-ethoxyphenyl)diazene](/img/structure/B14223293.png)
![2-(2-Bromo-2,2-difluoroethyl)bicyclo[2.2.1]heptane](/img/structure/B14223296.png)
![2-({2-[(3-Nitrophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14223308.png)
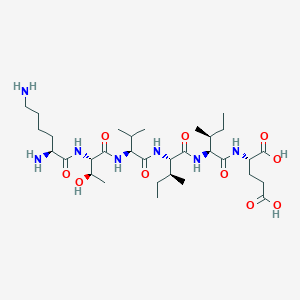
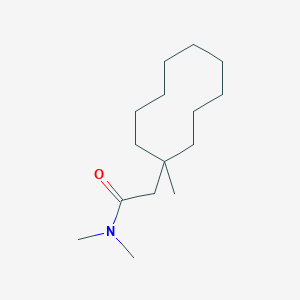
![N-Phenylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B14223329.png)
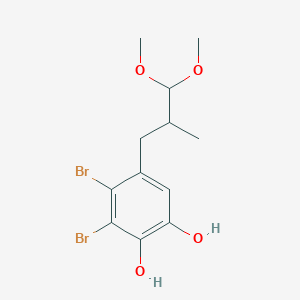
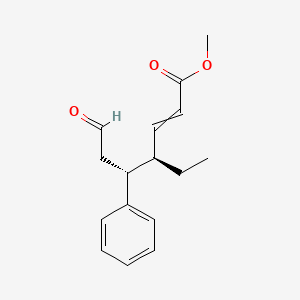
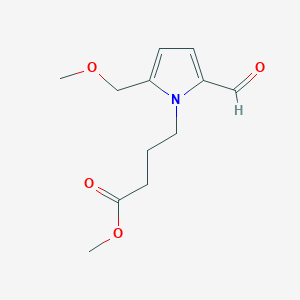
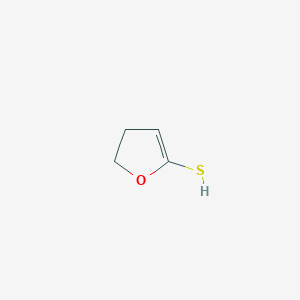
![2-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}-1H-benzimidazole](/img/structure/B14223353.png)
